molecular formula C15H12ClN3O4S B3929609 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide

Cat. No. B3929609
M. Wt: 365.8 g/mol
InChI Key: NLKKRZRYQCDHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as NCTB, is a synthetic compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide inhibits thiol proteases by forming a covalent bond with the active site cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in various cell types. Additionally, this compound has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide in lab experiments is its specificity for thiol proteases. This specificity allows for the selective inhibition of these enzymes, which can be useful in studying their role in various cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide. One direction is the development of more potent and selective inhibitors of thiol proteases. Additionally, this compound could be used in combination with other compounds to enhance its anticancer or anti-inflammatory effects. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound.

Scientific Research Applications

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and toxicology. It has been shown to inhibit the activity of thiol proteases, which are enzymes involved in many cellular processes. This inhibition can lead to the disruption of cellular function and ultimately cell death.

properties

IUPAC Name

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S/c1-23-13-5-3-2-4-10(13)14(20)18-15(24)17-12-7-6-9(19(21)22)8-11(12)16/h2-8H,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKKRZRYQCDHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.